![molecular formula C21H19N5O2 B2690540 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 685107-51-1](/img/structure/B2690540.png)
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
Pyrido[2,3-d]pyrimidines are a type of heterocyclic aromatic organic compound. They are part of a broader class of compounds known as pyrimidines, which play key roles in biochemical processes. Pyrimidines are found in many important molecules, including the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines can involve various methods. One common method involves the condensation of certain compounds at specific groups, followed by cyclization and other reactions .
Molecular Structure Analysis
The pyrido[2,3-d]pyrimidine structure consists of a six-membered pyrimidine ring fused with a pyridine ring . The exact structure can vary depending on the specific compound and the substitutions at various positions on the ring.
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can be quite diverse, depending on the specific compound and the conditions. Some reactions involve the formation or breaking of bonds at specific positions on the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on the specific compound. For example, some compounds in this class have been found to have a melting point greater than 360 °C .
Scientific Research Applications
Therapeutic Potential
Pyrido[2,3-d]pyrimidines, which include the compound , have shown a therapeutic interest and have already been approved for use as therapeutics . They are of great interest due to their biological potential .
Antitumor Activity
These compounds have shown a broad spectrum of activities, including antitumor . For example, Piritrexim, a pyrido[2,3-d]pyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on the carcinosarcoma in rats .
Antibacterial Activity
Pyrido[2,3-d]pyrimidines also have antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
CNS Depressive Activity
These compounds have shown CNS depressive activity . This suggests that they could be used in the treatment of conditions related to the central nervous system.
Anticonvulsant Activity
Pyrido[2,3-d]pyrimidines have demonstrated anticonvulsant activities . This indicates their potential use in the treatment of seizure disorders.
Antipyretic Activity
These compounds also have antipyretic activities , which means they could be used to reduce fever.
Inhibition of Various Kinases
Pyrido[2,3-d]pyrimidines have been found to inhibit various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . This makes them potential candidates for the development of new therapies for various diseases.
Potential Use in the Development of New Therapies
In recent years, the pyridopyrimidine moiety has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine” could also have potential applications in this area.
Future Directions
properties
IUPAC Name |
6,7-bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-27-14-7-3-12(4-8-14)16-11-17-19(22)25-21(23)26-20(17)24-18(16)13-5-9-15(28-2)10-6-13/h3-11H,1-2H3,(H4,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMFBQLUIDWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC(=N3)N)N)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
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